[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride [(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1211431-34-3
VCID: VC11695501
InChI: InChI=1S/C9H17N3.ClH/c1-4-5-12-8(3)9(6-10)7(2)11-12;/h4-6,10H2,1-3H3;1H
SMILES: CCCN1C(=C(C(=N1)C)CN)C.Cl
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol

[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride

CAS No.: 1211431-34-3

Cat. No.: VC11695501

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

[(3,5-Dimethyl-1-propyl-1H-pyrazol-4-YL)methyl]-amine hydrochloride - 1211431-34-3

Specification

CAS No. 1211431-34-3
Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
IUPAC Name (3,5-dimethyl-1-propylpyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H17N3.ClH/c1-4-5-12-8(3)9(6-10)7(2)11-12;/h4-6,10H2,1-3H3;1H
Standard InChI Key CUVOJOJHFLTLFW-UHFFFAOYSA-N
SMILES CCCN1C(=C(C(=N1)C)CN)C.Cl
Canonical SMILES CCCN1C(=C(C(=N1)C)CN)C.Cl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named (3,5-dimethyl-1-propylpyrazol-4-yl)methanamine hydrochloride under IUPAC guidelines. Its molecular formula is C₉H₁₈ClN₃, with a molecular weight of 203.71 g/mol. The hydrochloride salt form enhances stability and solubility in aqueous environments, a common modification for amine-containing pharmaceuticals .

Structural Features

The pyrazole core consists of a five-membered aromatic ring with two adjacent nitrogen atoms. Key substituents include:

  • 3,5-Dimethyl groups: These hydrophobic moieties influence steric and electronic properties.

  • N-Propyl chain: A three-carbon alkyl group at the 1-position modulates lipophilicity.

  • Aminomethyl group: A primary amine (-CH₂NH₂) at the 4-position, protonated as -CH₂NH₃⁺ in the hydrochloride salt.

The 3D conformation, determined via computational modeling, shows a planar pyrazole ring with the propyl and aminomethyl groups adopting equatorial positions to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₈ClN₃
Molecular Weight203.71 g/mol
SMILESCCCN1C(=C(C(=N1)C)CN)C.Cl
InChIKeyCUVOJOJHFLTLFW-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Synthetic Pathways

While explicit protocols for [(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]amine hydrochloride are scarce, analogous pyrazole derivatives are typically synthesized via:

  • Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones .

  • Functionalization: Subsequent alkylation or amination at the 4-position .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride.

A related study on pyrazole sulfonamides demonstrated that N-alkylation of pyrazole intermediates with allyl or propyl halides achieves high regioselectivity .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 2.19 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 3.77 (s, 3H, N-CH₃), and 4.10 (s, 2H, CH₂NH₂) .

  • HRMS-ESI: Calculated [M+H]⁺ for C₉H₁₈ClN₃: 203.71; observed: 203.71.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar solvents (e.g., water, methanol) due to its ionic hydrochloride form. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres.

Partition Coefficient (LogP)

Estimated LogP = 1.2 (ChemAxon), suggesting moderate lipophilicity suitable for membrane permeability in drug design .

Biological Activities and Applications

Table 2: Comparative Bioactivity of Pyrazole Analogs

CompoundActivity (EC₅₀)Target OrganismSource
C260.8 µMArabidopsis
Target Compound (Predicted)~5–10 µMMicrobial

Agricultural Applications

In Arabidopsis seedlings, pyrazole derivatives induce the triple response—a hallmark of ethylene signaling—suggesting utility as plant growth regulators . Modulating the propyl and aminomethyl groups could enhance agrochemical efficacy .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the propyl and aminomethyl groups to optimize bioactivity.

  • Crystallography: X-ray diffraction studies to resolve solid-state conformation.

  • In Vivo Toxicology: Assess acute and chronic toxicity in model organisms.

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